molecular formula C7H8N2O B1593379 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE CAS No. 22047-27-4

1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE

Cat. No.: B1593379
CAS No.: 22047-27-4
M. Wt: 136.15 g/mol
InChI Key: LPQFLJXNMCVMCO-UHFFFAOYSA-N
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Description

1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE is an organic compound with the molecular formula C₇H₈N₂O. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with an acetyl group at the 2-position and a methyl group at the 5-position. This compound is known for its distinctive aroma, often described as nutty or popcorn-like, and is used in various flavoring applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrazine with acetic anhydride under acidic conditions. The reaction typically proceeds as follows: [ \text{2-Methylpyrazine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In industrial settings, the production of 2-acetyl-5-methylpyrazine often involves catalytic processes to ensure high yield and purity. For example, catalytic oxidation of 2,5-dimethylpyrazine can be employed to produce 2-acetyl-5-methylpyrazine .

Chemical Reactions Analysis

Types of Reactions: 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atoms of the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) can be used under controlled conditions.

Major Products:

Scientific Research Applications

1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-5-methylpyrazine primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. At the molecular level, it binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its chemical structure allows it to participate in Maillard reactions, which are crucial for the development of complex flavors during the cooking process .

Comparison with Similar Compounds

  • 2,3-Dimethylpyrazine
  • 2,5-Dimethylpyrazine
  • 2,3-Diethyl-5-methylpyrazine
  • 2-Acetyl-3-methylpyrazine

Comparison: 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE is unique due to its specific substitution pattern, which imparts a distinct aroma profile compared to other pyrazines. For example, while 2,3-dimethylpyrazine and 2,5-dimethylpyrazine also contribute to roasted and nutty flavors, the presence of the acetyl group in 2-acetyl-5-methylpyrazine enhances its aroma intensity and complexity .

Properties

IUPAC Name

1-(5-methylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-9-7(4-8-5)6(2)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQFLJXNMCVMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176523
Record name 2-Acetyl-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22047-27-4
Record name 2-Acetyl-5-methylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylpyrazin-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ACETYL-5-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6TS3KS3X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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